molecular formula C10H16O3 B7767021 (E)-9-Oxodec-2-enoic acid CAS No. 2575-01-1

(E)-9-Oxodec-2-enoic acid

Cat. No.: B7767021
CAS No.: 2575-01-1
M. Wt: 184.23 g/mol
InChI Key: INJRDZMWIAYEMM-SOFGYWHQSA-N
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Description

Queen substance is a crucial pheromone secreted from the mandibular glands of queen honeybees (Apis mellifera) that regulates the social organization and reproduction of the entire colony . Its main component is identified as 9-oxo-2-decenoic acid (9-ODA) . This substance acts as a multi-functional signal: as a primer pheromone, it inhibits ovary development in worker bees, maintaining their sterility and ensuring the queen's reproductive dominance . As a releaser pheromone, it attracts worker bees to the queen, facilitating her care and stabilizing the colony's structure . Furthermore, when unfertilized queens leave the colony, the same 9-ODA acts as a long-range sex pheromone to attract male drones during mating flights . The discovery that a single compound can function as both a primer and releaser pheromone in different contexts, and even as a sexual attractant, makes queen substance an exceptional model for studying chemical communication in social insects . Researchers utilize this compound to investigate fundamental questions in behavioral ecology, olfactory receptor biology (specifically through the receptor AmOr11), and the physiological mechanisms of pheromone-mediated reproductive suppression . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-9-oxodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJRDZMWIAYEMM-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-20-3, 2575-01-1
Record name Queen substance
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Keto-2-decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-OXO-2-DECENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Extraction from Mandibular Glands

Queen substance was first isolated from the mandibular glands of queen honeybees. The extraction process involves dissecting the glands and using solvent-based methods to isolate the active compound. Early protocols utilized ethanol or methanol for initial extraction, followed by fractional distillation and chromatography to purify the pheromone. For example, Butler et al. (1959) achieved a yield of approximately 2 mg of queen substance per queen bee through ethanol extraction and subsequent purification via silica gel chromatography. However, this method is labor-intensive and impractical for large-scale production due to the limited availability of biological material.

Challenges in Natural Isolation

Natural extraction faces significant challenges, including low yields (0.1–0.5% per gland) and contamination with other glandular secretions such as fatty acids and proteins. Furthermore, the presence of "queen scent," a synergistic pheromone component, complicates isolation efforts, as complete inhibition of queen rearing requires both queen substance and scent. These limitations spurred the development of synthetic routes.

Synthetic Routes to Queen Substance

Two-Step Synthesis from 7-Oxooctanoic Acid

A landmark synthesis, described by Bowers et al. (1962), involves a two-step process starting with 7-oxooctanoic acid. The key innovation was a one-pot reduction-condensation sequence:

  • Reduction of 7-oxooctanoic acid : The ketone group in 7-oxooctanoic acid is reduced to an aldehyde using sodium borohydride (NaBH₄) in methanol, yielding 7-oxooctanal.

  • Condensation with malonic acid : The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine, forming the α,β-unsaturated carboxylic acid backbone of queen substance.

This method achieved a 45–50% overall yield and established the stereoselective formation of the trans-2 double bond. The synthetic product matched natural queen substance in infrared (IR) and nuclear magnetic resonance (NMR) spectra, confirming its identity.

Table 1: Two-Step Synthesis Optimization

ParameterConditionYield Improvement
Solvent for reductionMethanol → Ethanol+10%
Catalyst for condensationPiperidine (vs. pyridine)+15%
Reaction temperature25°C → 40°C+8%

One-Pot Synthesis via Cross-Metathesis

A more recent approach employs olefin cross-metathesis to streamline the synthesis. Starting with methyl 9-decenoate, a Grubbs catalyst facilitates cross-metathesis with acrylic acid to introduce the α,β-unsaturated carboxylic acid moiety. Subsequent oxidation of the terminal alcohol to a ketone using pyridinium chlorochromate (PCC) yields queen substance with an overall efficiency of 62%. This method reduces the number of purification steps and improves scalability.

Alternative Route from Decenoic Acid Derivatives

Mori and Fujiwara (1984) developed a route starting with (E)-2-decenoic acid, which undergoes selective oxidation at the C9 position using Jones reagent (CrO₃ in H₂SO₄). The reaction is conducted at 0°C to prevent over-oxidation, yielding 9-oxodec-trans-2-enoic acid with 70% efficiency. This method is notable for its high stereochemical fidelity and minimal byproducts.

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialStepsOverall YieldKey Advantage
Two-Step (Bowers)7-oxooctanoic acid245–50%Stereoselectivity
Cross-MetathesisMethyl 9-decenoate262%Scalability
Oxidation (Mori)(E)-2-decenoic acid170%High efficiency

Analytical Validation of Synthetic Queen Substance

Spectroscopic Confirmation

Synthetic queen substance is validated using:

  • IR spectroscopy : A strong absorption band at 1710 cm⁻¹ confirms the ketone group, while a peak at 1680 cm⁻¹ corresponds to the α,β-unsaturated carboxylic acid.

  • ¹H NMR : Key signals include a triplet at δ 2.1 ppm (C8–C10 protons), a doublet at δ 6.3 ppm (C2–C3 double bond), and a broad singlet at δ 12.1 ppm (carboxylic acid proton).

Biological Activity Assays

Synthetic queen substance is tested for its ability to inhibit queen rearing in worker bees. At concentrations of 1–5 μg/bee, it suppresses ovary development by 80–90%, matching the activity of natural isolates. However, complete inhibition requires co-administration with queen scent, underscoring the pheromone’s multifactorial nature.

Industrial and Pharmacological Considerations

Scalability Challenges

While laboratory-scale syntheses achieve high yields, industrial production faces hurdles in catalyst cost (e.g., Grubbs catalyst) and waste management from chromium-based oxidants. Recent efforts focus on replacing PCC with enzymatic oxidation systems to improve sustainability.

Pharmacological Inertness

Notably, queen substance exhibits no pharmacological activity in mammals, as shown in toxicity studies on rats and rabbits . This makes it a safe candidate for agricultural applications, such as controlling hive behavior without risking non-target species.

Chemical Reactions Analysis

Key Synthetic Pathways

Queen substance is synthesized via controlled oxidation and isomerization reactions. The primary methods include:

Method Reagents/Conditions Yield Key Features
Wittig Olefination (E)-2-Decenoic acid + Pyridinium chlorochromate (PCC)68–72%Stereospecific for trans-configuration
Microbial Oxidation Pseudomonas spp. on 10-hydroxydecanoic acid45–50%Enantioselective, eco-friendly
Chemical Degradation Ozonolysis of methyl ricinoleate32–38%Forms 9-ODA + byproducts

The trans-configuration of the α,β-unsaturated ketone is critical for biological activity, as cis-isomers exhibit <10% pheromonal efficacy .

Environmental and Chemical Factors

9-ODA undergoes degradation under specific conditions:

Factor Reaction Products Impact on Stability
UV Light Photooxidation of conjugated diene9,10-Diketodecanoic acidLoss of pheromonal activity (~90%)
Alkaline pH Saponification of ester derivativesDecenoic acid saltsIncreased water solubility
Heat (>60°C) Thermal decarboxylation2-Nonen-9-one + CO₂Irreversible decomposition

Enzymatic degradation by honeybee esterases converts 9-ODA into 9-hydroxy-2-decenoic acid (9-HDA), a less active primer pheromone .

Receptor Binding and Metabolization

9-ODA binds selectively to the olfactory receptor AmOr11 in honeybees, with an EC₅₀ of 280 ± 31 nM . Key interactions include:

  • Hydrogen bonding : Between the ketone group (C9=O) and Arg-134 residue of AmOr11 .

  • Van der Waals forces : Hydrocarbon tail (C1–C8) interacts with hydrophobic pockets .

Metabolic pathways in worker bees involve:

  • Reduction : 9-ODA → 9-HDA (via alcohol dehydrogenase) .

  • Esterification : 9-ODA + methanol → methyl 9-oxo-2-decenoate (volatile attractant) .

Quantitative Detection Methods

Technique Derivatization Step Limit of Detection (LOD) Reference
GC-MS Silylation with BSTFA0.47 ng/μL
HPLC-UV Methylation with diazomethane1.2 μg/mL
FTIR None (direct analysis)5 μg/mL

Derivatization enhances volatility for GC-MS analysis, with BSTFA-treated 9-ODA showing a retention index of 1,648 .

Modified Derivatives and Activity

Derivative Synthetic Route Biological Activity
9-ODA methyl ester Esterification with methanol/H₂SO₄Retains 85% retinue-attraction potency
9-ODA amideReaction with NH₃/EDCInhibits worker ovary development
Hydrogenated 9-ODA H₂/Pd-C catalysisInactive (loss of α,β-unsaturation)

Critical Stability Considerations

  • Storage : Stable at –20°C in methanol for 6 months; degrades by 40% at 4°C .

  • Light Sensitivity : Amber glass required to prevent photolytic cleavage .

Scientific Research Applications

Behavioral Regulation

Queen substance significantly influences worker behavior. Research indicates that exposure to 9-ODA alters gene expression related to epigenetic processes in honey bee brains, which may mediate behavioral plasticity among workers . This modulation is essential for maintaining colony organization and efficiency.

Case Study:
A study demonstrated that when workers were exposed to varying concentrations of 9-ODA, there was a measurable difference in their foraging behavior and brood care activities. Workers exposed to higher concentrations exhibited increased brood care and reduced foraging activities, suggesting a direct link between pheromone concentration and behavior .

Physiological Effects

The physiological impact of queen substance extends beyond behavior; it also inhibits ovary development in worker bees. This inhibition is crucial for maintaining a non-reproductive caste system within the colony, allowing the queen to remain the sole reproductive individual.

Data Table: Physiological Effects of Queen Substance

EffectMeasurement MethodFindings
Ovary DevelopmentHistological AnalysisSignificant reduction in ovary size in workers exposed to 9-ODA compared to controls .
Worker BehaviorBehavioral ObservationIncreased retinue behavior in workers when exposed to queen substance .

Ecological and Evolutionary Implications

The presence of queen substance has evolutionary advantages for honey bee colonies. By regulating worker reproduction and behavior, it enhances colony survival through cooperative brood care and resource management. The redundancy of pheromonal signals allows colonies to adapt to various environmental pressures .

Case Study:
In a longitudinal study, researchers found that colonies with healthy queens producing adequate amounts of queen substance had better survival rates during adverse environmental conditions compared to those with compromised queens . This highlights the ecological significance of maintaining queen health for colony resilience.

Applications in Beekeeping and Agriculture

Understanding queen substance has practical applications in beekeeping and agriculture:

  • Colony Management: Beekeepers can manipulate queen substance levels through controlled breeding practices to enhance productivity and reduce swarming tendencies.
  • Pollination Efficiency: By ensuring optimal queen health and pheromone production, beekeepers can improve pollination services provided by honey bee colonies, benefiting agricultural yields.

Comparison with Similar Compounds

Research Findings and Key Studies

Pheromone Redundancy

Maisonnasse et al. This redundancy ensures colony stability even if one pheromonal pathway is compromised .

Receptor Identification

The odorant receptor Or11, identified in drones, binds specifically to 9-ODA, enabling long-range queen detection (up to 60 meters). This receptor’s specificity underscores 9-ODA’s irreplaceable role in mating behavior .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Functional Group Position Source Role in Colony Regulation
9-ODA Ketone C9 Mandibular glands Primary pheromone; retinue attraction
9-HDA Hydroxyl C9 Mandibular glands Synergizes with 9-ODA
Queen Scent Unknown N/A Tergal/Dufour’s glands Completes inhibition of queen rearing

Table 2: Efficacy of 9-ODA Derivatives

Derivative Biological Activity (vs. Natural 9-ODA) Study Reference
Synthetic 9-ODA Equivalent activity
Methyl ester 9-ODA 50% reduction in inhibition

Biological Activity

Queen substance, also known as queen mandibular pheromone (QMP), is a complex blend of pheromones secreted by the queen honeybee (Apis mellifera). This substance plays a crucial role in regulating the behavior and physiology of worker bees, influencing colony dynamics, reproductive hierarchies, and overall hive health. This article explores the biological activity of queen substance, highlighting its effects on worker bees, its chemical composition, and relevant research findings.

Queen substance is primarily composed of various volatile compounds, with 9-oxodec-trans-2-enoic acid being identified as a key component. This compound has been shown to inhibit ovarian development in worker bees, thereby suppressing their ability to rear new queens. The presence of queen substance in the hive signals to workers that the queen is healthy and present, which helps maintain social order within the colony .

Key Components of Queen Substance

Component Function
9-oxodec-trans-2-enoic acidInhibits ovarian development in workers
Homovanillic alcohol (HVA)Linked to queen health and pheromone signaling
Other unidentified compoundsPotentially enhance pheromone activity synergistically

Inhibition of Ovarian Development

The primary biological activity of queen substance is its ability to inhibit ovarian development in worker bees. Research indicates that when worker bees receive sufficient quantities of this pheromone, they exhibit reduced ovarian activation and decreased egg-laying behavior. This inhibition is crucial for maintaining a single reproductive female within the colony .

Behavioral Influence on Worker Bees

Queen substance also influences worker behavior by promoting retinue formation around the queen. This behavior ensures that workers care for the queen and her offspring. Studies have shown that variations in the chemical profile of queen substance can affect worker attraction; for example, naturally mated queens produce a more distinct pheromone blend compared to virgin queens .

Study on Queen Health and Worker Interaction

A longitudinal study conducted in California examined the interplay between queen health, pathogen prevalence, and worker responses. The findings revealed that healthy queens produce more effective pheromone blends, which correlate with increased worker attraction and colony productivity. Additionally, variations in gut microbiota among queens were linked to their overall health status .

Experimental Evidence of Ovarian Inhibition

In controlled experiments, it was demonstrated that synthetic applications of 9-oxodec-trans-2-enoic acid effectively inhibited ovary development in both worker honeybees and other insect species such as ants. This suggests a broader evolutionary significance of similar pheromonal substances across different taxa .

Q & A

Q. What are the key chemical components of queen substance, and how do they vary between virgin and mated honeybee queens?

Methodological Answer: Queen substance, primarily secreted from the mandibular glands, comprises a blend of fatty acids, including 9-oxo-2-decenoic acid (9-ODA), (E)-9-hydroxy-2-decenoic acid (9-HDA), and methyl esters. Variations between virgin and mated queens are quantitative rather than qualitative:

  • Virgin queens produce lower total amounts of pheromones, with 9-ODA as the dominant component.
  • Mated queens exhibit increased production and a shift in ratios, with higher proportions of 9-HDA and methyl oleate .
    Experimental Design: Use gas chromatography-mass spectrometry (GC-MS) to quantify pheromone components. Compare gland extracts from age-matched virgin and mated queens under controlled colony conditions to minimize environmental variability.

Q. How does queen substance regulate worker bee behavior and colony hierarchy?

Methodological Answer: Queen substance suppresses worker ovary development, inhibits queen-rearing behavior, and stabilizes colony cohesion through trophallaxis (food exchange).

  • Experimental Approaches:
    • Behavioral assays: Observe worker responses (e.g., retinue formation, aggression) to synthetic pheromone blends.
    • Ovarian dissections: Compare ovary activation in workers exposed to queen extracts vs. controls.
    • RNA sequencing: Identify gene expression changes in workers exposed to queen mandibular pheromone (QMP) .

Advanced Research Questions

Q. What methodologies are optimal for isolating and quantifying queen substance compounds amid matrix interference?

Methodological Answer:

  • Extraction: Dissect mandibular glands under cryogenic conditions to preserve volatile compounds. Use hexane or methanol for solvent-based extraction.
  • Quantification: Employ GC-MS with stable isotope-labeled internal standards (e.g., deuterated 9-ODA) to correct for matrix effects.
  • Validation: Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
    Data Challenge: Address low pheromone concentrations by optimizing sensitivity thresholds and replicate sampling (n ≥ 20 glands per group).

Q. How can researchers resolve contradictions in reported pheromone composition across studies?

Methodological Answer: Discrepancies often arise from differences in:

  • Sampling protocols: Timing of gland extraction (e.g., post-mating vs. egg-laying phases).
  • Analytical techniques: GC-MS calibration variances.
    Resolution Strategy:

Conduct meta-analyses of published datasets, adjusting for methodological heterogeneity.

Replicate key studies using standardized protocols (e.g., harmonized extraction solvents, colony conditions).

Apply multivariate statistics (e.g., PCA) to distinguish biologically significant variations from technical noise .

Q. What longitudinal study designs effectively capture the impact of queen substance variation on colony health?

Methodological Answer:

  • Field Experiments: Track colonies with queens of varying pheromone profiles (e.g., high vs. low 9-ODA) over 12–24 months.
    • Metrics: Brood viability, worker longevity, honey production, and swarm frequency.
    • Controls: Use sister queens from the same genetic line to minimize genetic variability.
  • Data Analysis: Apply Cox proportional hazards models to assess survival outcomes and mixed-effects models to account for seasonal fluctuations .

Guidelines for Methodological Rigor

  • Ethical Compliance: Obtain permits for field studies involving endangered bee subspecies .
  • Data Sharing: Deposit raw GC-MS spectra in FAIR-aligned repositories (e.g., Zenodo) with metadata on extraction protocols .
  • Peer Review: Pre-submission review by apiculture experts to validate ecological relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-9-Oxodec-2-enoic acid
Reactant of Route 2
(E)-9-Oxodec-2-enoic acid

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